1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine
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Overview
Description
1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the use of high-throughput techniques and automated systems to ensure consistency and efficiency in the synthesis process .
Chemical Reactions Analysis
1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets. It is known to act as a selective calcium antagonist, which means it inhibits the entry of calcium ions into cells . This action can lead to various physiological effects, such as the relaxation of smooth muscles and the inhibition of certain cellular processes . The compound may also interact with other molecular pathways, including those involving serotonin and dopamine receptors .
Comparison with Similar Compounds
1-((3-(4-Fluorophenyl)-1H-1,2,4-triazol-5-yl)methyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Fluorophenyl)piperazine: This compound shares a similar structure but lacks the triazole ring, which may result in different biological activities.
1-Bis(4-fluorophenyl)methyl piperazine: This compound has two fluorophenyl groups and is used in the synthesis of other pharmaceuticals.
Flunarizine: A well-known calcium antagonist used in the treatment of various conditions, including migraines and vertigo.
The uniqueness of this compound lies in its specific combination of the piperazine and triazole rings, which may confer unique biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C13H16FN5 |
---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
1-[[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl]piperazine |
InChI |
InChI=1S/C13H16FN5/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-19-7-5-15-6-8-19/h1-4,15H,5-9H2,(H,16,17,18) |
InChI Key |
KARZQXRDKUSSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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